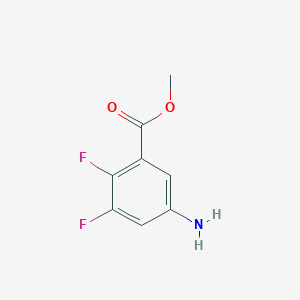

Methyl 5-amino-2,3-difluorobenzoate

Description

Significance of Fluorine in Organic Molecules: Enhancing Chemical Properties and Reactivity in Advanced Chemical Research

The introduction of fluorine into organic molecules imparts unique chemical and physical properties that are highly sought after in advanced chemical research. numberanalytics.com Fluorine is the most electronegative element, and its presence in a molecule can drastically alter its reactivity, stability, and biological activity. numberanalytics.comwikipedia.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This high bond strength contributes to the exceptional thermal and chemical stability of organofluorine compounds. wikipedia.orgnih.gov

The addition of fluorine atoms to an aromatic ring, such as in benzoate (B1203000) derivatives, has profound effects on the electronic structure of the molecule. acs.orgnih.gov While fluorine is highly electronegative and acts as an inductive electron-withdrawing group, it can also act as a weak π-donor through its lone pairs. csbsju.edu This dual nature influences the reactivity of the aromatic ring in various reactions. For instance, the strong inductive effect of fluorine makes the attached carbon atom more electropositive, which can enhance the rate of nucleophilic aromatic substitution reactions. wyzant.com Furthermore, the incorporation of fluorine can lead to increased thermostability and chemical resistance in polymers containing fluorinated aromatics. acs.orgnih.gov These properties make fluorinated compounds valuable in materials science, pharmaceuticals, and agrochemicals. acs.orgacs.org

Overview of Fluorinated Aromatic Esters and Amines in Contemporary Academic Synthesis

Fluorinated aromatic esters and amines are pivotal building blocks in modern organic synthesis due to their versatile reactivity and the unique properties they confer upon target molecules. alfa-chemistry.com These compounds serve as important intermediates in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. nih.govalfa-chemistry.com The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates. alfa-chemistry.com

The synthesis of fluorinated anilines and benzoates often involves multi-step processes. google.com Common strategies for synthesizing fluorinated amines include the reduction of corresponding nitro compounds or through fluoroamination reactions. alfa-chemistry.com For example, p-trifluoromethylaniline can be prepared by the hydrogenation reduction of p-trifluoromethylnitrobenzene. alfa-chemistry.com Another method involves the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410). google.com The synthesis of fluorinated aromatic esters can be achieved through esterification of the corresponding fluorinated carboxylic acids.

In contemporary synthesis, these fluorinated building blocks are utilized in various transformations. The amino group in fluorinated anilines can undergo reactions such as diazotization, acylation, and N-alkylation, while the ester group in fluorinated benzoates can be hydrolyzed, amidated, or reduced. nih.gov The fluorine substituents influence the regioselectivity and reactivity of these transformations, allowing for the construction of complex molecular architectures.

Contextualization of Methyl 5-amino-2,3-difluorobenzoate within the Class of Difluorinated Amino Benzoates

This compound belongs to the class of difluorinated amino benzoates, which are characterized by a benzene (B151609) ring substituted with two fluorine atoms, an amino group, and a methyl ester group. The specific positioning of these functional groups on the aromatic ring dictates the compound's unique chemical properties and reactivity.

In this compound, the two fluorine atoms at the 2- and 3-positions exert a strong collective electron-withdrawing effect, influencing the reactivity of the entire molecule. The amino group at the 5-position and the methyl ester at the 1-position are key sites for further chemical modifications. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and materials. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and methyl ester group creates a unique electronic environment that can be exploited in various chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVFGDGDDRZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734515 | |

| Record name | Methyl 5-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-02-4 | |

| Record name | Methyl 5-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2,3-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Methyl 5 Amino 2,3 Difluorobenzoate

The following table summarizes the key chemical and physical properties of Methyl 5-amino-2,3-difluorobenzoate.

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol nih.gov |

| CAS Number | 163445-53-4 |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC(=C(C=C1F)F)N |

| InChI Key | IUXHGFLADBGDTR-UHFFFAOYSA-N nih.gov |

Synthesis and Manufacturing Processes

The synthesis of fluorinated anilines, the parent structures of compounds like Methyl 5-amino-2,3-difluorobenzoate, can be achieved through several routes. One common industrial method involves the nitration of a fluorinated aromatic precursor followed by the reduction of the nitro group to an amine. google.com For instance, 4-fluoroaniline (B128567) can be produced from fluorobenzene (B45895) via nitration and subsequent reduction. google.com Another approach is the halogen-exchange (Halex) reaction on a chlorinated precursor, followed by hydrogenation. google.com

A laboratory-scale synthesis might involve the nitration of a difluorobenzoic acid, followed by esterification to the methyl ester, and finally, reduction of the nitro group. For example, the synthesis of 3-amino-2-methylbenzotrifluoride starts with the nitration of benzotrifluoride, followed by methylation and then reduction of the nitro group. google.com Similarly, the synthesis of fluorinated 3-aminobenzofurans has been achieved through a tandem SNAr-cyclocondensation strategy. nih.gov While specific manufacturing processes for this compound are not widely published in detail, they would likely follow analogous multi-step synthetic sequences starting from commercially available difluorinated aromatic compounds.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of Methyl 5-amino-2,3-difluorobenzoate is governed by its three key functional groups: the amino group, the methyl ester, and the difluorinated aromatic ring.

Amino Group: The primary amine group is nucleophilic and can participate in a variety of reactions. These include acylation to form amides, alkylation, and diazotization to form a diazonium salt. This diazonium salt can then be a versatile intermediate for introducing a range of other functional groups.

Methyl Ester Group: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides by reacting with amines or reduced to an alcohol.

Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present. The fluorine atoms themselves are generally poor leaving groups in SNAr reactions unless under harsh conditions or with specific activating groups.

The interplay of these groups allows for a wide range of transformations, making this compound a useful building block in combinatorial chemistry and the synthesis of targeted molecules.

Spectroscopic Profile

Strategic Approaches to Fluorinated Aromatic Scaffolds

The introduction of fluorine into aromatic systems is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties conferred by the C-F bond. scientificupdate.comnih.gov Several key methodologies have been developed for creating fluorinated aromatic scaffolds. nih.gov

A classic and reliable method for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction. nih.govnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate intermediate. wikipedia.org The process involves two main steps: the diazotization of an arylamine and the subsequent thermal or photochemical decomposition of the resulting diazonium salt. nih.gov

The traditional Balz-Schiemann reaction involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid, HBF₄) to form a stable aryldiazonium tetrafluoroborate salt. scientificupdate.com

Fluoro-dediazoniation: The isolated and dried diazonium salt is then heated, leading to its decomposition into the desired aryl fluoride, nitrogen gas, and boron trifluoride. nih.gov

The mechanism is generally considered to be an Sₙ1 type, proceeding through a highly unstable aryl cation intermediate. nih.govwikipedia.org

Modifications to the Balz-Schiemann Reaction: The conventional Balz-Schiemann reaction often requires high temperatures and the isolation of potentially explosive diazonium salts, which can limit its practical application. scientificupdate.comdovepress.com To address these limitations, several modifications have been developed:

Alternative Fluoride Sources: Instead of tetrafluoroborates, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes leading to improved yields. wikipedia.org More recently, organotrifluoroborates have been demonstrated as effective fluoride ion sources for fluoro-dediazoniation under milder, solution-phase conditions, avoiding the need to isolate the diazonium salt. nih.gov

In Situ Diazotization and Decomposition: To avoid the isolation of hazardous diazonium intermediates, methods have been developed to generate and decompose the diazonium salt in a single pot. scientificupdate.com

Photochemical Decomposition: The use of light (photolysis) can facilitate the decomposition of the diazonium salt at lower temperatures compared to thermal methods. scientificupdate.comnih.gov

Solvent Effects: The choice of solvent can significantly impact the reaction's efficiency. Low- or non-polar solvents like chlorobenzene and hexane have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates. nih.gov

| Reaction | Description | Key Features |

| Traditional Balz-Schiemann | Conversion of a primary aromatic amine to an aryl fluoride via an isolated aryldiazonium tetrafluoroborate salt. | Often requires high temperatures; involves potentially explosive intermediates. numberanalytics.comwikipedia.org |

| Modified Balz-Schiemann | Utilizes alternative fluoride sources (e.g., PF₆⁻, organotrifluoroborates) or in situ generation of the diazonium salt. | Milder reaction conditions; avoids isolation of hazardous intermediates. wikipedia.orgnih.gov |

| Photochemical Balz-Schiemann | Employs light to induce decomposition of the diazonium salt. | Lower reaction temperatures. scientificupdate.comnih.gov |

Nucleophilic aromatic substitution (SₙAr) is another powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In an SₙAr reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. wikipedia.org

For the regioselective introduction of fluorine, the SₙAr mechanism is crucial. The reaction proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The presence of electron-withdrawing groups (like nitro or cyano groups) ortho or para to the leaving group is essential to stabilize this intermediate and facilitate the reaction. wikipedia.orgmasterorganicchemistry.com

A key and somewhat counterintuitive aspect of SₙAr for fluorination is the reactivity of the leaving groups. While typically fluoride is a poor leaving group in Sₙ2 reactions, in SₙAr, the C-F bond is highly polarized, making the attached carbon very electrophilic and susceptible to nucleophilic attack. stackexchange.comyoutube.com The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. stackexchange.com Therefore, aryl fluorides can be more reactive than other aryl halides in SₙAr reactions. stackexchange.com

In recent years, transition metal-catalyzed reactions have become indispensable for C-F bond formation. nih.govkoreascience.kr These methods offer advantages in terms of mild reaction conditions, broad substrate scope, and high selectivity. Palladium and copper are the most commonly used metals for these transformations. nih.gov

Transition metal-catalyzed fluorination can proceed through several mechanisms, including:

Reductive Elimination: This is a key step in many catalytic cycles where a C-F bond is formed from a metal-fluoride complex.

Electrophilic Fluorination: In some cases, a highly reactive transition metal fluoride species is formed in situ, which then acts as an electrophilic fluorinating agent. nih.gov

These catalytic systems can utilize various starting materials, such as aryl halides, triflates, or even direct C-H bonds, to introduce fluorine. nih.govacs.org The development of new ligands and catalysts continues to expand the utility of these methods, making them increasingly important for the synthesis of complex fluorinated molecules. nih.govkoreascience.kr

Synthesis Protocols for this compound

The synthesis of this compound typically involves multi-step processes starting from appropriately substituted precursors.

A common strategy for synthesizing substituted benzoates like this compound is to start with a commercially available or readily prepared fluorinated aniline and then perform a series of functional group interconversions.

One plausible synthetic route would begin with a difluoroaniline derivative. The core steps would involve the introduction of the methyl ester group and ensuring the correct placement of the amino group relative to the two fluorine atoms. A general, illustrative pathway could involve the following transformations, although the specific reagents and conditions would need to be optimized:

Starting Material Selection: A suitable starting material could be 2,3-difluoroaniline.

Introduction of the Carboxylic Acid/Ester Group: This is a challenging transformation and might be achieved through various methods such as metallation followed by carboxylation, or through a Sandmeyer-type reaction on a related aminodifluorobenzonitrile.

Nitration: To introduce the second nitrogen functionality, a nitration step would be necessary. The directing effects of the existing substituents (fluorine atoms and the ester group) would be critical for achieving the desired regiochemistry, placing the nitro group at the 5-position.

Reduction: The final step would be the reduction of the nitro group to the target amino group. This is a standard transformation often accomplished with high yield using reagents like tin(II) chloride or catalytic hydrogenation.

A patent for the preparation of 3-amino-2-methylbenzotrifluoride illustrates a similar multi-step process involving nitration followed by reduction. google.com Another patent details the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starting from m-toluic acid, which involves a sequence of nitration, reduction, and chlorination. google.com These examples highlight the common strategies of building up functionality on a substituted benzene (B151609) ring.

Multi-step Functional Group Transformations from Fluorinated Anilines

Methodologies for Introducing the Ester Moiety

The formation of the methyl ester group from the corresponding carboxylic acid is a fundamental transformation in the synthesis of this compound. Several methods are available, each with distinct advantages concerning reaction conditions and substrate compatibility.

A prevalent and effective method is the acid-catalyzed esterification, often referred to as Fischer esterification. This involves reacting the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. For substrates that are sensitive or prone to side reactions under harsh conditions, milder reagents are employed. For instance, the use of thionyl chloride (SOCl₂) in methanol is a common and efficient procedure for converting amino- and fluoro-substituted benzoic acids into their methyl esters. nih.govchemicalbook.com This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. The process is typically performed at low temperatures initially, followed by refluxing to drive the reaction to completion. chemicalbook.com

Another mild and highly effective approach involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system is particularly useful for the esterification of amino acids and their derivatives, offering good to excellent yields at room temperature. The method's convenience and mild conditions make it a valuable alternative to harsher, traditional techniques. nih.gov

Solid acid catalysts are also emerging as a more sustainable option for esterification. mdpi.com For example, a titanium-zirconium solid acid catalyst has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalysis approach simplifies product purification, as the catalyst can be easily removed by filtration, and offers potential for catalyst recycling, aligning with green chemistry principles.

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Thionyl Chloride | SOCl₂, Methanol | 0 °C to reflux | High yield, effective for deactivated acids | Generates corrosive HCl and SO₂ byproducts | nih.gov, chemicalbook.com |

| Trimethylchlorosilane | TMSCl, Methanol | Room temperature | Mild conditions, good for sensitive substrates | Stoichiometric use of TMSCl | nih.gov |

| Solid Acid Catalyst | Zr/Ti Solid Acid, Methanol | 100-120 °C | Catalyst is recyclable, easy workup | Higher temperatures may be required | mdpi.com |

Regioselective Amination Strategies

Introducing an amino group at a specific position (regioselectivity) on a difluorinated benzene ring is a significant synthetic challenge. The electronic properties of the fluorine atoms strongly influence the reactivity of the aromatic ring, directing incoming substituents. For this compound, the key is to install the amino group at the C5 position.

The most common strategy does not involve direct amination of the difluorobenzoate core. Instead, the nitrogen functionality is introduced at an earlier stage of the synthesis, often starting with a precursor that already contains a nitro group (—NO₂) at the desired position. For example, a synthesis could commence with 2,3-difluorotoluene, which is first nitrated. The directing effects of the fluorine atoms and the methyl group guide the nitro group to the 5-position to form 2,3-difluoro-5-nitrotoluene. This intermediate is then oxidized to 2,3-difluoro-5-nitrobenzoic acid. The final step in forming the amino group is the reduction of the nitro group, a reliable and high-yielding reaction. This reduction is typically achieved using methods such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or chemical reduction (e.g., with metals like iron or tin in acidic media). This multi-step sequence ensures the correct placement of all substituents.

Emerging strategies for C-H amination are being developed, though their application to this specific substitution pattern may be complex. Aryne intermediates offer a potential, albeit advanced, route for synthesizing substituted anilines. researchgate.netrsc.org The generation of a difluorobenzyne intermediate could, in principle, react with an ammonia (B1221849) equivalent to introduce the amino group. However, controlling the regioselectivity of such reactions can be difficult and often results in mixtures of isomers. researchgate.net Similarly, photoinduced methods for the functionalization of anilines are an area of active research, but these are more commonly used to modify existing aniline derivatives rather than to introduce the amine group itself. acs.org

Principles of Green Chemistry in Fluoroaromatic Synthesis

Green chemistry principles are increasingly integral to the design of synthetic routes for complex molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use more sustainable materials. wikipedia.org

Application of Ionic Liquids as Sustainable Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered potential green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.comresearchgate.net In fluoroaromatic synthesis, ILs, particularly those containing fluorine in their cation or anion, offer unique advantages. researchgate.netresearchgate.net

Fluorinated ionic liquids can enhance the solubility of both inorganic fluorinating agents (like potassium fluoride) and organic substrates, facilitating nucleophilic fluorination reactions. mdpi.com The ionic nature of the IL can promote Sₙ2-type fluorination processes through strong Coulombic interactions and hydrogen bonding with substrates. mdpi.com By carefully designing the cation and anion, ILs can be tailored to act not just as solvents but also as catalysts or promoters for specific transformations, potentially increasing reaction rates and selectivity. mdpi.comfrontiersin.org Their ability to be reused for multiple reaction cycles makes them an attractive medium for reducing solvent waste.

Table 2: Properties of Ionic Liquids Relevant to Fluoroaromatic Synthesis

| Property | Description | Benefit in Synthesis | Reference(s) |

| Low Vapor Pressure | Do not evaporate easily. | Reduces air pollution and exposure risks. | researchgate.net |

| High Polarity | Can dissolve a wide range of reactants, including salts. | Improves solubility of fluoride salts for nucleophilic fluorination. | mdpi.com |

| Tunable Structure | Cations and anions can be modified. | Allows for task-specific ILs that can enhance reaction rates or selectivity. | mdpi.comresearchgate.net |

| Recyclability | Can often be recovered and reused. | Reduces overall solvent waste and cost. | researchgate.net |

Continuous Flow Synthesis Protocols

Continuous flow chemistry, where reactants are pumped through a reactor (often a microreactor or a tube) to mix and react, represents a significant advancement in sustainable chemical manufacturing. mit.eduacs.org This technology is particularly well-suited for fluorination reactions, which can be highly exothermic or involve hazardous reagents. rsc.orgrsc.org

The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer compared to traditional batch reactors. mit.edu This enhanced control significantly improves safety, preventing thermal runaways. It also allows for reactions to be run at higher temperatures and pressures, often accelerating reaction rates and improving yields. For gas-liquid reactions, such as those involving fluorine gas, flow systems ensure efficient mixing and contact between the phases, which is difficult to achieve in batch processes. acs.orgrsc.org Furthermore, continuous flow systems can be readily automated and scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, leading to higher throughput with a smaller factory footprint. researchgate.net

Atom Economy and Waste Minimization in Fluorine Incorporation

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms form the final product. kccollege.ac.inlibretexts.org

In the synthesis of fluoroaromatics, the choice of fluorinating agent and reaction type has a major impact on atom economy.

Substitution reactions , which are common in aromatic chemistry, inherently have lower atom economy because they generate byproducts. For example, using a large fluorinating reagent like Selectfluor (an N-F reagent) for electrophilic fluorination results in the non-fluorine portion of the reagent becoming waste. researchgate.net

Addition reactions , if applicable, would be more atom-economical. The direct reaction of hydrogen and chlorine to form HCl, for instance, has a 100% atom economy. libretexts.org

Catalytic approaches are crucial for improving atom economy. Catalysts enable new reaction pathways that can reduce the number of steps and the amount of waste generated. kccollege.ac.in

Minimizing waste involves not only maximizing atom economy but also choosing reagents that produce benign byproducts and using catalytic rather than stoichiometric amounts of reagents. For instance, in the reduction of a nitro group to an amine, catalytic hydrogenation using H₂ gas (where the only byproduct is water, if any, from the catalyst preparation) is more atom-economical and generates less hazardous waste than using a stoichiometric metal reductant like iron or tin, which produces metallic salt waste.

Emerging and Alternative Synthetic Routes

Beyond traditional methods, research into novel synthetic strategies promises more efficient and versatile pathways to complex molecules like this compound.

One significant area of development is the use of aryne intermediates . researchgate.netrsc.org The generation of 4,5-difluoro-3-(methoxycarbonyl)benzyne from a suitable precursor could allow for the introduction of the amino group through a reaction with an appropriate nitrogen nucleophile. While controlling the regioselectivity of additions to unsymmetrical arynes remains a challenge, this approach offers a powerful method for rapidly constructing highly substituted aromatic rings. researchgate.net

Direct C-H functionalization is another major frontier in organic synthesis. acs.org While direct C-H amination of the difluorobenzoate ring is difficult, advances in C-H fluorination are noteworthy. If a suitable amino-benzoate precursor were available, modern photocatalytic or electrochemical methods could potentially be used to introduce fluorine atoms directly onto the aromatic ring, bypassing traditional multi-step sequences. These methods often operate under mild conditions and can offer unique selectivities not achievable with classical approaches. acs.org

Photoinduced reactions are also gaining traction. acs.org For example, the formation of an electron-donor-acceptor (EDA) complex between an aniline derivative and a fluorinated reagent can enable difluoroalkylation under visible light, avoiding the need for a metal photocatalyst. While this specific reaction modifies an existing aniline, the underlying principles of using light to enable challenging transformations could pave the way for new amination or fluorination strategies. acs.org

Finally, the development of novel fluorinated building blocks and reagents continues to provide new synthetic possibilities. The creation of new stable deoxyfluorination reagents or trifluoromethylamine sources from readily available starting materials showcases the ongoing effort to make fluorine chemistry more accessible and sustainable. acs.org

Photocatalytic Methods for Carbon-Fluorine Bond Activation in Fluorinated Esters

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. springernature.com Visible-light photocatalysis has emerged as a powerful strategy to cleave C-F bonds under mild conditions, providing new pathways for synthesizing valuable partially fluorinated products that are difficult to access through conventional methods. researchgate.net This approach typically involves the generation of radical intermediates, offering new modes for C-F bond cleavage. researchgate.net

Recent research has demonstrated methods for the hydrofluoroalkylation of alkenes using trifluoroacetic esters, which proceeds via the photocatalytic activation of a C-F bond. organic-chemistry.org One innovative method employs a triazinane-derived radical that facilitates C-F bond cleavage through a mechanism involving single electron reduction coupled with fluoride transfer. organic-chemistry.org This process allows for the creation of difluorinated products from readily available fluorinated esters under metal-free conditions. organic-chemistry.org

The general applicability of photocatalysis extends to the direct activation of C-F bonds in a variety of organofluorine compounds, including fluoroarenes. repec.orgnih.gov Organic photoredox catalyst systems can efficiently reduce these strong bonds to generate carbon-centered radicals. repec.orgnih.gov These radicals can then be intercepted for subsequent reactions, such as hydrodefluorination or cross-coupling, enabling the use of organofluorines as versatile synthetic building blocks. repec.orgnih.gov

A specific example involves a method for the hydrofluoroalkylation of alkenes with trifluoroacetic esters using visible light irradiation. organic-chemistry.org This reaction utilizes readily available trimethyltriazinane as a stoichiometric reducing agent. organic-chemistry.org The key to this transformation is the generation of a diaminoalkyl radical from trimethyltriazinane, which activates the strong C-F bond. organic-chemistry.org The process is conducted under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org

Table 1: Reaction Components for Photocatalytic C-F Bond Activation of a Fluorinated Ester

| Component | Role | Molar Equivalent / Mol % |

|---|---|---|

| Alkene | Substrate | 1 equiv |

| Organofluorine Compound | Fluorine Source | 2 equiv |

| Trimethyltriazinane | Stoichiometric Reducing Agent | 1.5 equiv |

| 2-methylpropane-2-thiol | Hydrogen Atom Transfer Mediator | 0.1 equiv |

| Potassium Iodide | Fluoride Scavenger | 1.5 equiv |

| 3DPA2FBN | Photocatalyst | 0.5 mol % |

| Acetonitrile | Solvent | - |

| 455 nm Light (10W) | Energy Source | - |

Data sourced from a study on the hydrofluoroalkylation of alkenes with trifluoroacetic esters. organic-chemistry.org

Biocatalytic Approaches to Fluorinated Amino Acid and Ester Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of complex chiral molecules, including fluorinated amino acids and their ester derivatives. Enzymes can operate under mild conditions and exhibit high enantioselectivity, which is crucial for the preparation of biologically active compounds. mdpi.comnih.gov

One prominent biocatalytic method is the enzymatic kinetic resolution of racemic fluorinated amino esters. For instance, lipase PSIM from Burkholderia cepasia has been successfully used to catalyze the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides. mdpi.com This reaction selectively produces one enantiomer of the amino acid while leaving the other enantiomer of the amino ester unreacted. mdpi.com The process can achieve excellent enantiomeric excess (≥99%) and good chemical yields for both the product amino acid and the remaining amino ester. mdpi.com

Table 2: Lipase-Catalyzed Enantioselective Hydrolysis of Fluorinated β-Amino Esters

| Substrate (Racemic Ester) | Product (S-Amino Acid) | Unreacted Ester (R-Ester) |

|---|---|---|

| (±)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate | (S)-3-Amino-3-(2-fluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate |

| (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate |

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | (S)-3-Amino-3-(4-fluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate |

| (±)-Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate | (S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate |

Data adapted from research on lipase-catalyzed hydrolysis, achieving >48% yield and ≥99% ee. mdpi.com

Another advanced biocatalytic strategy involves the direct amination of C-H bonds. nih.gov Engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular α-C-H primary amination of carboxylic acid esters. nih.gov This method provides a direct route to synthesizing unprotected chiral α-amino esters from abundant and inexpensive starting materials. nih.gov The substrate scope of these engineered enzymes includes esters with fluorinated aromatic rings, such as ethyl phenylacetates with fluoro-substitutions, demonstrating the potential to create a variety of fluorinated amino ester building blocks. nih.gov

Reactivity Profiles of the Amino Group

The primary amino group (-NH₂) is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance. This significantly influences the regioselectivity of electrophilic substitution reactions and allows for the formation of key synthetic intermediates.

The amino group is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In this compound, the positions ortho to the amino group are C4 and C6, while the para position (C2) is already substituted with a fluorine atom. The fluorine atoms at positions 2 and 3, along with the methyl ester at position 1, are electron-withdrawing groups that deactivate the ring towards electrophilic attack.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Methyl 5-amino-4-bromo-2,3-difluorobenzoate and/or Methyl 5-amino-6-bromo-2,3-difluorobenzoate |

| Nitration | HNO₃ / H₂SO₄ | Methyl 5-amino-2,3-difluoro-4-nitrobenzoate and/or Methyl 5-amino-2,3-difluoro-6-nitrobenzoate masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2,3-difluoro-5-(methoxycarbonyl)benzenesulfonic acid and/or 4-Amino-2,3-difluoro-1-(methoxycarbonyl)benzenesulfonic acid masterorganicchemistry.com |

The aromatic amino group of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. youtube.com The presence of electron-withdrawing fluorine atoms can influence the stability of the resulting diazonium intermediate.

These diazonium salts are exceptionally versatile synthetic intermediates. They are precursors for a wide range of functional groups that can replace the diazonium group (-N₂⁺) via Sandmeyer or related reactions. This allows for the introduction of halides (Cl, Br), cyano (-CN), hydroxyl (-OH), and other groups onto the aromatic ring. A study involving the related compound ethyl 4-amino-3,5-difluorobenzoate demonstrated its conversion into an azobenzene (B91143) derivative, a reaction that proceeds through a diazonium intermediate. nih.gov This suggests that this compound would behave similarly.

Table 2: Representative Transformations via Diazonium Salt Intermediate

| Reaction Type | Reagents | Product |

|---|---|---|

| Sandmeyer Reaction (Chlorination) | CuCl / HCl | Methyl 5-chloro-2,3-difluorobenzoate |

| Sandmeyer Reaction (Bromination) | CuBr / HBr | Methyl 5-bromo-2,3-difluorobenzoate |

| Sandmeyer Reaction (Cyanation) | CuCN / KCN | Methyl 5-cyano-2,3-difluorobenzoate |

| Schiemann Reaction | HBF₄, then heat | Methyl 2,3,5-trifluorobenzoate |

| Gomberg-Bachmann Reaction | Benzene | Methyl 2,3-difluoro-[1,1'-biphenyl]-5-carboxylate |

Reactivity Profiles of the Ester Moiety

The methyl ester group (-COOCH₃) is primarily susceptible to nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl function, providing access to other important classes of compounds.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2,3-difluorobenzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 5-amino-2,3-difluorobenzoate. The synthesis of related amino benzoates often involves the direct esterification of the carboxylic acid, which is the reverse of the hydrolysis reaction. nih.govmdpi.com

The ester can be converted into an amide by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis or amidation, typically requires heating or catalytic activation. The resulting amides are important functional groups in many biologically active molecules.

Reduction of the methyl ester group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the ester into a primary alcohol, yielding (5-amino-2,3-difluorophenyl)methanol. This reduction provides a route to benzyl (B1604629) alcohol derivatives, which are valuable synthetic building blocks.

Table 3: Common Transformations of the Ester Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH, H₂O, then H₃O⁺ | 5-Amino-2,3-difluorobenzoic acid |

| Acidic Hydrolysis | H₃O⁺, heat | 5-Amino-2,3-difluorobenzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | This compound |

| Amidation | R₂NH, heat | N,N-dialkyl-5-amino-2,3-difluorobenzamide |

Reactivity of the Fluorine Substituents on the Aromatic Ring

Aryl fluorides are generally characterized by the high strength of the carbon-fluorine (C-F) bond, making them relatively unreactive towards nucleophilic substitution. reddit.com The fluorine atoms in this compound are not positioned ortho or para to a strongly electron-withdrawing group, which is typically required to activate the ring for nucleophilic aromatic substitution (SₙAr). The presence of the electron-donating amino group further disfavors this pathway by increasing the electron density of the ring.

However, under specific and often harsh reaction conditions, or with particularly strong nucleophiles, substitution of an aryl fluorine may be possible. Research on other fluorinated aromatic compounds has shown that the reactivity of halogens in nucleophilic aromatic substitution can sometimes follow the order F > Cl > Br > I, which is the reverse of the trend seen in aliphatic systems. nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the attached carbon atom more susceptible to nucleophilic attack, this being the rate-determining step in many SₙAr reactions. Nevertheless, for this compound, the fluorine substituents are expected to be largely unreactive under standard synthetic conditions, primarily serving to modulate the electronic properties of the molecule. researchgate.netsemanticscholar.org

Nucleophilic Displacement Reactions of Fluorine

The presence of fluorine atoms on an aromatic ring, particularly when activated by other electron-withdrawing groups, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring.

For this compound, the two fluorine atoms are positioned ortho and meta to the electron-withdrawing methyl ester group and ortho and para to the electron-donating amino group. The combined electronic influence of these groups activates the fluorine positions for nucleophilic displacement. Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.org These reactions typically proceed in good yields, highlighting the utility of fluorine as a leaving group in activated aromatic systems. beilstein-journals.org

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Methanol | KOH, MeOH, reflux | Aryl ether |

| Ethanol | KOH, EtOH, reflux | Aryl ether |

| Phenol | K₂CO₃, DMF, 80 °C | Diaryl ether |

| Thiophenol | K₂CO₃, DMF, 80 °C | Diaryl sulfide |

| Pyrrolidine | K₂CO₃, DMF, 80 °C | Aryl amine |

| Piperidine | K₂CO₃, DMF, 80 °C | Aryl amine |

Strategies for C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making organofluorine compounds exceptionally stable and often inert. numberanalytics.comrsc.org Consequently, the cleavage and subsequent functionalization of C-F bonds present a significant chemical challenge but also a valuable synthetic opportunity. baranlab.org This field has garnered substantial attention, as it allows for the late-stage modification of fluorinated molecules. numberanalytics.comnih.gov

Several strategies have been developed to overcome the high bond dissociation energy of the C-F bond:

Transition Metal-Mediated Activation : This is a widely used approach where transition metals like nickel, palladium, rhodium, or platinum facilitate C-F bond cleavage. numberanalytics.comresearchgate.net The process often involves the oxidative addition of the C-F bond to a low-valent metal center. researchgate.netacs.org The design of catalysts with specific ligands is crucial for achieving high activity and selectivity. numberanalytics.com

Main Group Reagents and Lewis/Brønsted Acids : Strong Lewis acids (e.g., boron- or aluminum-based) can activate C-F bonds by coordinating to the fluorine atom. frontiersin.org Similarly, strong Brønsted acids can protonate the fluorine, weakening the C-F bond and facilitating its cleavage, sometimes autocatalytically. frontiersin.org Non-metal-mediated methods may also employ strong bases to enable C-F bond cleavage. numberanalytics.com

Photochemical and Electrochemical Strategies : These modern approaches use light or electricity to drive C-F activation under mild conditions, often avoiding harsh reagents or expensive metal catalysts. rsc.org These methods can proceed through radical intermediates or by altering the redox state of the substrate to make the C-F bond more labile. rsc.orgrsc.org

The functionalization of C-F bonds in a molecule like this compound could provide pathways to novel derivatives that are inaccessible through traditional methods. baranlab.org

| Activation Strategy | Description | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Cleavage of the C-F bond via oxidative addition to a metal center, followed by further reaction. | Complexes of Pd, Ni, Rh, Pt, Ir | numberanalytics.com, researchgate.net |

| Lewis/Brønsted Acid-Mediated | Coordination of a Lewis acid or protonation by a Brønsted acid to the fluorine atom weakens the C-F bond. | Boron/Aluminum Lewis acids, HFIP, concentrated H₂SO₄ | frontiersin.org |

| Photochemical Activation | Use of light to excite the molecule, leading to C-F bond cleavage, often via radical pathways. | Photocatalysts, UV light | rsc.org |

| Electrochemical Activation | Use of an electric current to reduce or oxidize the substrate, making the C-F bond susceptible to cleavage. | Galvanostatic/Potentiostatic conditions, sacrificial anodes | rsc.org |

Exploration of Reaction Pathways and Transient Intermediates

Understanding the reaction pathways and the transient intermediates involved is fundamental to controlling chemical reactions. For this compound, the most probable reaction pathway under nucleophilic conditions is the SNAr mechanism. youtube.comyoutube.com

This pathway proceeds in two distinct steps:

Addition Step : A nucleophile attacks one of the fluorine-bearing carbon atoms of the aromatic ring. This leads to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electron-withdrawing substituents.

Elimination Step : The aromaticity of the ring is restored in a rapid second step, where the fluoride ion is expelled as the leaving group. stackexchange.com

Other potential reaction pathways could involve transient radical intermediates, particularly under photochemical or electrochemical conditions where single-electron transfer processes can occur. rsc.org The study of such pathways often requires specialized spectroscopic and computational techniques to detect and characterize the short-lived species involved. nih.gov

Impact of Fluorine Substitution on Aromatic Reactivity and Electronic Effects

The substitution of hydrogen with fluorine atoms dramatically alters the electronic properties and chemical reactivity of an aromatic ring. numberanalytics.com Fluorine exerts two opposing electronic effects:

Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma (σ) bond framework. vaia.comcsbsju.edu This effect is dominant, leading to a general deactivation of the aromatic ring towards electrophilic attack compared to benzene. numberanalytics.comvaia.com Each fluorine atom added to the ring increases the net positive charge on the adjacent carbon atom. acs.org

Resonance Effect (+M) : The lone pairs on the fluorine atom can be donated back to the aromatic π-system. csbsju.edu This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom. vaia.com However, for fluorine, this π-donation is weaker compared to that of other halogens like chlorine or elements like oxygen and nitrogen due to poor orbital size overlap between carbon 2p and fluorine 2p orbitals. csbsju.edu

In this compound, the powerful -I effect of the two fluorine atoms significantly lowers the electron density of the ring, making it more susceptible to nucleophilic attack. numberanalytics.com This deactivation towards electrophiles is partially offset by the strong electron-donating amino group. The interplay of these effects makes the molecule an interesting substrate for a variety of transformations.

Recent research has also introduced the concept of "fluoromaticity," which suggests that the addition of fluorine atoms to an aromatic ring contributes a new set of π-bonding orbitals. acs.orgnih.gov Depending on their number and position, these orbitals can further stabilize the ring, leading to shorter bond lengths and increased resistance to certain addition reactions. acs.orgnih.gov This added stability contributes to the high thermal and chemical resistance often seen in polyfluorinated aromatic compounds. nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M/-M) | Overall Impact on Ring Electron Density |

|---|---|---|---|---|

| -F | 2 | Strongly withdrawing | Weakly donating (+M) | Strongly deactivating |

| -F | 3 | Strongly withdrawing | Weakly donating (+M) | Strongly deactivating |

| -NH₂ | 5 | Weakly withdrawing | Strongly donating (+M) | Strongly activating |

| -COOCH₃ | 1 | Withdrawing | Withdrawing (-M) | Strongly deactivating |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern AnalysisMass spectrometry data would confirm the molecular weight of the compound. Furthermore, an analysis of the fragmentation pattern would provide valuable information about the compound's structure and the relative stability of its fragments.

Without access to the raw or processed spectroscopic data for this compound, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy. The absence of this information in readily available scientific literature and databases suggests that a full spectroscopic characterization of this specific compound may not have been published or is contained within proprietary databases.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

To date, detailed experimental X-ray crystallography data for this compound, including specific unit cell dimensions, space group, and key bond lengths and angles, is not available in the public domain.

However, the principles of X-ray crystallography would allow for a precise determination of its solid-state structure. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined with high accuracy.

For related aminobenzoate derivatives, X-ray diffraction studies have revealed largely planar conformations of the benzene ring. It is anticipated that the fluorine and amino substituents on the ring, along with the methyl ester group, would influence the crystal packing through various intermolecular interactions. These could include hydrogen bonding involving the amino group and the carbonyl oxygen of the ester, as well as dipole-dipole interactions arising from the polar C-F bonds. The collective arrangement of molecules in the crystal lattice, known as the supramolecular structure, is dictated by these non-covalent interactions and plays a significant role in determining the material's bulk properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Specific experimental UV-Vis spectroscopic data for this compound, such as its absorption maxima (λmax), is not presently documented in readily accessible literature.

Nevertheless, the electronic absorption properties of this compound can be predicted based on its structural features. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides valuable information about the electronic transitions and the extent of conjugation within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. It is frequently employed to study substituted benzene derivatives, providing a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy of the molecule at various geometries to find the structure with the lowest energy, or the ground state. Methods like the Hartree-Fock (HF) and DFT, often using functionals such as B3LYP with basis sets like 6-311G(d,p), are standard for this purpose. mdpi.comnih.govnih.gov

The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For instance, in a related compound, Methyl 2-amino-5-bromobenzoate, the planarity of the molecule is a critical feature, with the molecular conformation stabilized by intramolecular hydrogen bonds between the amino group and the carbonyl oxygen. nih.gov Similar interactions are expected to influence the preferred conformation of this compound. The planarity of the ester group relative to the benzene ring is defined by specific torsion angles. nih.gov

Conformational analysis further explores different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the C-O bond of the ester group or the C-N bond of the amino group. By calculating the relative energies of these conformers, the most stable and likely conformations can be identified.

Table 1: Representative Geometric Parameters from a Related Aminobenzoate Derivative (Methyl 2-amino-5-bromobenzoate) Note: This data is for a structurally related molecule and serves as an illustrative example of typical parameters obtained from geometry optimization.

| Parameter | Value |

| Torsion Angle (°) | |

| O1—C7—O2—C8 | 0.6 (3) |

| C5—C6—C7—O2 | -5.2 (3) |

| Hydrogen Bond | |

| N—H···O (intramolecular) | S(6) ring |

| Data sourced from a study on Methyl 2-amino-5-bromobenzoate. nih.gov |

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.orgmalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org A smaller gap implies the molecule is more polarizable and more reactive. wikipedia.org For many organic molecules, this gap is a key parameter determined through DFT calculations. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies from a Related Compound Note: This data is for an illustrative example and not this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Gap (ΔE) | 4.0106 |

| Data sourced from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions prone to electrophilic and nucleophilic attack. malayajournal.orgnih.gov Different colors on the MEP surface denote varying potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., around oxygen or nitrogen atoms). malayajournal.orgnih.gov

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack. nih.gov

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atoms, while the amino group's hydrogen atoms would exhibit positive potential.

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, or Mulliken population analysis) quantifies the electron distribution across the molecule. This helps in understanding the polarity of bonds and the electrostatic interactions within the molecule and with its environment.

DFT calculations can predict the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies are instrumental in the assignment of experimental vibrational spectra obtained from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net By comparing the calculated frequencies with the observed spectral bands, a detailed understanding of the molecule's vibrational modes can be achieved. researchgate.netresearchgate.net

For a molecule like this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group.

C=O stretching of the ester carbonyl group.

C-F stretching from the fluorine substituents.

C-O stretching of the ester linkage.

Vibrations of the benzene ring.

Modes associated with the methyl group. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled using empirical scaling factors to improve the correlation with experimental data. nih.gov

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Molecule (2-amino-4,5-difluorobenzoic acid) Note: This data illustrates the correlation between theoretical and experimental values for a similar compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |

| CH₃ Asymmetric Stretch | 2940 | 2941 |

| CH₃ Symmetric Stretch | 2885 | 2885 |

| C-N Stretch | 1526 | 1540 |

| C-N Stretch | 1458 | 1466 |

| Data adapted from studies on related aminobenzoic acids. researchgate.netresearchgate.net |

Beyond HOMO-LUMO analysis, DFT provides a framework for calculating chemical reactivity descriptors. These quantities help predict how and where a molecule will react.

Fukui Functions: This descriptor identifies the most reactive sites within a molecule by measuring the change in electron density at a specific point when an electron is added or removed. It helps to distinguish which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics Simulations: Investigating Solution-Phase Behavior and Intermolecular Interactions

While DFT studies often focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could reveal:

Solvation Structure: How solvent molecules (e.g., water, DMSO) arrange around the solute molecule.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds between the amino group and solvent molecules.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Stability: The stability of the molecule within a larger system, such as a protein-ligand complex, by analyzing parameters like root-mean-square deviation (RMSD) over the simulation time. nih.gov

These simulations typically use a force field (like CHARMM or AMBER) to define the potential energy of the system and are performed using specialized software. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. For reactions involving this compound, these calculations can map out the entire reaction pathway from reactants to products. nih.gov

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Identifying its geometry and energy is crucial for understanding the reaction kinetics.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy barrier, which dictates the reaction rate.

Identifying Intermediates: Stable species that are formed and consumed during the reaction can be identified and characterized.

By elucidating the step-by-step mechanism, these theoretical studies can explain reaction outcomes, predict the feasibility of different pathways, and guide the design of new synthetic routes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data and aid in structural elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is typically accomplished using methods rooted in quantum mechanics, most notably Density Functional Theory (DFT). numberanalytics.comdtic.mil

The process begins with the in silico modeling of the molecule. The three-dimensional structure of this compound is first optimized to find its most stable energetic conformation. This geometry optimization is a critical initial step, as the accuracy of the predicted spectra is highly dependent on the accuracy of the input molecular structure. nih.gov For flexible molecules, a conformational search may be necessary to identify the global minimum energy structure, and the final predicted spectra might be a Boltzmann-weighted average of the spectra of several low-energy conformers. nih.govbohrium.com

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry in structural analysis. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.govdergipark.org.tr This method is widely implemented in quantum chemistry software packages.

The accuracy of the prediction depends significantly on the chosen DFT functional and basis set. nih.govnih.gov A variety of functionals, such as the popular B3LYP or the M06-2X, may be tested in combination with different basis sets, for instance, 6-311+G(2d,p) or cc-pVTZ, to find the combination that yields the best correlation with experimental data for related compounds. nih.govdergipark.org.tr It has been noted that for predicting ¹H NMR spectra, specialized functionals like WP04 have been developed to achieve high accuracy when compared directly to experimental values in solution. github.io

Furthermore, to mimic real-world experimental conditions, solvent effects are often incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM). dergipark.org.trgithub.io The final step involves converting the calculated isotropic shielding values (σ) to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This is done by calculating the shielding for TMS at the same level of theory and using the following equation: δ_sample = σ_TMS - σ_sample.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy and data from analogous compounds. Actual calculated values would require a specific DFT study.

Interactive Data Table| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-COO | - | ~165 | Ester carbonyl carbon. |

| C2-F | - | ~140-150 (d, J_CF) | Carbon attached to fluorine, shows C-F coupling. |

| C3-F | - | ~140-150 (d, J_CF) | Carbon attached to fluorine, shows C-F coupling. |

| C4-H | ~6.5-7.0 | ~110-120 | Aromatic proton and carbon. |

| C5-NH₂ | - | ~145-155 | Carbon attached to the amino group. |

| C6-H | ~6.5-7.0 | ~110-120 | Aromatic proton and carbon. |

| O-CH₃ | ~3.8-3.9 | ~52 | Methyl ester protons and carbon. |

IR Frequencies Prediction

Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the nuclear positions of the optimized molecular structure. dtic.mil These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. As with NMR predictions, the choice of DFT functional and basis set is crucial for accuracy. dergipark.org.tr

The calculated vibrational frequencies are often systematically higher than the experimental values. This discrepancy arises primarily from the calculations being performed on an ideal, isolated molecule at 0 K and the inherent approximations in the computational methods (the harmonic approximation). To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., around 0.96 for B3LYP functionals). researchgate.net

For this compound, the predicted IR spectrum would show characteristic peaks for the functional groups present:

N-H stretching: Primary aromatic amines typically show two bands for asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com

C=O stretching: The ester carbonyl group would exhibit a strong absorption band, typically around 1700-1730 cm⁻¹.

C-F stretching: Strong absorptions corresponding to C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

C-N stretching: Aromatic amines show C-N stretching in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic C-H and C=C stretching: These would appear in their characteristic regions of the spectrum.

Detailed analysis using methods like Potential Energy Distribution (PED) can be performed to assign the calculated vibrational modes to specific atomic and group motions within the molecule. researchgate.net Although specific calculated IR data for the title compound is not available in the surveyed literature, studies on related molecules like 2-amino-3-methylbenzoic acid show good agreement between scaled theoretical frequencies and experimental spectra. dergipark.org.tr

Predicted IR Frequencies (Illustrative) This table is illustrative and based on characteristic IR frequencies for the functional groups present. Actual calculated values would require a specific DFT study.

Interactive Data Table| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | 3350 - 3400 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |

| C-H Methyl Stretch | 2900 - 3000 | Medium-Weak |

| C=O Ester Stretch | 1700 - 1730 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| C-N Aromatic Stretch | 1250 - 1335 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Structurally Complex Fluorinated Aromatics and Heterocyclic Systems

The presence of both fluorine atoms and an amino group allows for a range of chemical transformations, making Methyl 5-amino-2,3-difluorobenzoate a key building block for intricate molecular architectures.

Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of fluorinated quinazoline derivatives is an area of active research, as the incorporation of fluorine can significantly modulate their biological properties. While numerous synthetic routes to quinazolines have been developed, the use of fluorinated anthranilic acid derivatives as precursors is a common strategy.

One established method for quinazoline synthesis involves the reaction of an anthranilic acid derivative with an isothiocyanate to form a 2-thioxoquinazolin-4-one intermediate. This intermediate can then be further functionalized. For example, treatment of 2-amino-5-methylbenzoic acid with butyl isothiocyanate leads to the formation of 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one nih.govnih.gov. Although direct synthesis from this compound is not explicitly detailed in the provided search results, its structural similarity to other aminobenzoic acids used in these syntheses suggests its potential as a precursor for novel fluorinated quinazoline architectures. The amino group can react with various reagents to form the pyrimidine ring, while the fluorine atoms can influence the reactivity and properties of the final quinazoline product.

Table 1: Examples of Reagents for Quinazoline Synthesis from Anthranilic Acid Derivatives

| Reagent Class | Specific Reagent Example | Resulting Quinazoline Feature |

|---|---|---|

| Isothiocyanates | Butyl isothiocyanate | 2-Thioxo group |

| Amides | Formamide | Unsubstituted at position 2 |

Azobenzenes are photoswitchable molecules that can undergo reversible isomerization between their trans and cis forms upon irradiation with light. This property makes them valuable components in the development of light-responsive materials and photopharmacology. The electronic and steric properties of substituents on the azobenzene (B91143) core can significantly influence their photoswitching behavior.

The synthesis of azobenzenes often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. While a direct synthesis of an azobenzene derivative from this compound was not found, a similar compound, ethyl 4-amino-3,5-difluorobenzoate, has been used to synthesize a tetrafluorinated azobenzene dicarboxylate. This synthesis involved an oxidative coupling reaction rsc.org. The presence of fluorine atoms ortho to the azo group in azobenzenes is known to influence their photophysical properties. The Baeyer–Mills reaction, which involves the condensation of anilines with nitrosobenzenes, is another common method for synthesizing unsymmetrical azobenzenes rsc.orgub.edu. Given these established synthetic routes, this compound represents a promising precursor for the creation of novel, fluorinated azobenzene derivatives with potentially unique and tunable photoswitchable properties.

The incorporation of fluorinated non-canonical amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. Fluorinated aromatic amino acids, in particular, are valuable tools for studying protein structure and function.

While the direct use of this compound as a building block for fluorinated amino acids is not explicitly documented in the provided search results, the broader context of synthesizing fluorinated unnatural amino acids suggests its potential in this area. Various synthetic methodologies exist for the preparation of complex fluorinated amino acids, often utilizing fluorinated aromatic precursors nih.govorganic-chemistry.orgdigitellinc.com. For instance, photoswitchable amino acids based on azobenzene chromophores have been synthesized to create photoresponsive biomaterials nih.govresearchgate.net. The amino and carboxylate functionalities of this compound provide handles for its incorporation into peptide-like structures or for its conversion into a novel fluorinated amino acid derivative.

Development of New Chemical Scaffolds for Academic Investigation

The unique substitution pattern of this compound makes it an attractive starting point for the development of new chemical scaffolds for academic and industrial research. Its potential as a core structure in combinatorial libraries allows for the generation of a multitude of diverse compounds. For example, 3-amino-5-hydroxybenzoic acid has been utilized as a core structure for the solid-phase synthesis of a large non-peptide library nih.gov. Similarly, this compound could serve as a versatile scaffold where the amino and ester functionalities can be readily modified to introduce a wide range of substituents, leading to the creation of novel compound libraries for screening and discovery of new bioactive molecules. The fluorine atoms can also play a crucial role in directing further reactions on the aromatic ring or in modulating the properties of the resulting scaffolds.

Strategies for Further Derivatization and Functionalization to Expand Chemical Diversity

The chemical reactivity of this compound offers several avenues for further derivatization and functionalization, thereby expanding the chemical diversity of accessible molecules.

The amino group is a key site for modification. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

Peptide Coupling: The amino group can be coupled with amino acids or peptides using standard peptide coupling reagents to form amide bonds nbinno.comnih.govnih.gov.

The aromatic ring itself can also be functionalized, although the presence of the activating amino group and the deactivating fluorine atoms and ester group will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can introduce additional substituents onto the ring. The directing effects of the existing groups will determine the position of the incoming electrophile masterorganicchemistry.commasterorganicchemistry.com.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, under certain conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile, particularly if the ring is further activated by other electron-withdrawing groups masterorganicchemistry.comnih.govyoutube.com.

The ester group provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.

By employing these derivatization strategies, a vast library of compounds with diverse functionalities and substitution patterns can be generated from this compound, highlighting its significant potential as a versatile building block in the exploration of new chemical space.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino | Acylation | Acetyl chloride | Amide |

| Amino | Diazotization/Sandmeyer | NaNO₂, HCl then CuCN | Nitrile |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo-substituted ring |